CID 131876159
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Overview
Description
4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt is a pyrimidine analogue with the molecular formula C₄H₃N₄NaO₃ and a molecular weight of 178.08 g/mol . This compound is known for its unique structural properties, which make it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt typically involves the nitration of 2,6-dihydroxy-4-aminopyrimidine. The reaction conditions often include the use of nitric acid as the nitrating agent and a suitable solvent such as acetic acid. The reaction is carried out at controlled temperatures to ensure the selective nitration at the 5-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also interact with nucleic acids, potentially affecting DNA and RNA synthesis. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2,4-dihydroxy-5-nitrosopyrimidine: Similar in structure but differs in the position of functional groups.
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine: Another structural isomer with different functional group positions.
Uniqueness
4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt is unique due to its specific arrangement of amino, hydroxyl, and nitroso groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C4H4N4NaO3 |
---|---|
Molecular Weight |
179.09 g/mol |
InChI |
InChI=1S/C4H4N4O3.Na/c5-2-1(8-11)3(9)7-4(10)6-2;/h(H4,5,6,7,9,10); |
InChI Key |
IHCXQYARTZWGCP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)N=O.[Na] |
Origin of Product |
United States |
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